6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide
Description
6-Bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is a quinoline-based small molecule characterized by:
- Quinoline core: Substituted at position 6 with bromine, position 2 with phenyl, and position 4 with a carboxamide group.
- Carboxamide side chain: The N-[(4-fluorophenyl)methyl] group introduces a para-fluorinated benzyl moiety, which may enhance metabolic stability and target binding via fluorine’s electronegativity.
This compound belongs to a broader class of quinoline-4-carboxamides, which are explored for diverse biological activities, including enzyme inhibition (e.g., GLUT1) and antimicrobial effects .
Properties
IUPAC Name |
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN2O/c24-17-8-11-21-19(12-17)20(13-22(27-21)16-4-2-1-3-5-16)23(28)26-14-15-6-9-18(25)10-7-15/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPVRHWXMFLLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 6-bromoquinoline with a boronic acid derivative of the desired phenyl group under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Chemical Reactions Analysis
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This compound could potentially be explored for similar therapeutic applications.
Biological Research: It can be used as a probe to study various biological processes and pathways due to its unique structural features.
Industrial Applications: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is not fully understood. quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The quinoline scaffold’s substitution pattern critically influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Position 6 : Bromine is conserved across analogs, suggesting its role in structural stability or binding interactions.
Carboxamide Side Chain Modifications
The N-substituent on the carboxamide group significantly impacts solubility, logP, and target engagement:
Key Observations :
- Fluorinated side chains (e.g., 4-fluorobenzyl) may improve blood-brain barrier penetration due to moderate lipophilicity (logP ~5.8).
Pharmacological Activities
- GLUT1 Inhibition : Analogs with trifluoromethyl groups (e.g., Compound 6 in ) exhibit potent GLUT1 inhibition, suggesting that electron-withdrawing substituents at position 2 enhance target engagement .
- Antimicrobial Activity: Compound 35 () demonstrates multi-stage antimicrobial activity, linked to its morpholinopropyl and difluoropyrrolidine side chains, which may disrupt microbial membranes or enzymes .
- Kinase Modulation: The 4-anilino-quinoline scaffold () is tunable for kinase inhibition, though the target compound’s activity remains unconfirmed .
Biological Activity
6-Bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is a compound that belongs to the quinoline family, which has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H19BrFN2O
- Molecular Weight : 426.32 g/mol
- IUPAC Name : 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide
The biological activity of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide primarily revolves around its interaction with cellular pathways involved in cancer proliferation. The compound has shown promising results in inhibiting cell growth in various cancer cell lines.
Anticancer Activity
- Cell Viability Assays : Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range, indicating potent activity.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs. This is crucial for halting the progression of cancer.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| COLO205 (Colorectal) | 0.32 | Induction of apoptosis, G2/M arrest |
| H460 (Lung) | 0.89 | Inhibition of tubulin polymerization |
| Hep3B (Liver) | 0.75 | Modulation of cyclin/CDK pathways |
Source : Research studies have shown that compounds with similar structures to 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide have exhibited these activities, suggesting a potential for this compound as well .
Structure-Activity Relationship (SAR)
The structure of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is critical to its biological activity. Modifications at various positions on the quinoline ring and the phenyl groups can significantly alter its potency and selectivity towards different cancer types.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Bromine substitution at position 6 | Increases cytotoxicity against solid tumors |
| Fluorine substitution at para position | Enhances lipophilicity and cellular uptake |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide has favorable absorption and distribution characteristics, with a good bioavailability profile. However, potential drug-drug interactions and mutagenicity need further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, quinoline scaffolds are often constructed using Friedländer or Pfitzinger reactions. A bromo substituent at position 6 may be introduced via electrophilic aromatic substitution or late-stage functionalization. Catalytic systems like N-GQDs/CoFe2O4 nanocomposites (Table 2 in ) can optimize yields in similar quinoline syntheses by enhancing regioselectivity.
- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%) significantly affect reaction efficiency. LC-MS and -NMR (as in ) are critical for monitoring intermediates and final product purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (see for analogous quinoline structures).
- Spectroscopy : -/-NMR to assign aromatic protons and carboxamide signals; IR for carbonyl (C=O) stretching (~1650 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and bromine isotope patterns .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Cytotoxicity : MTT or SRB assays in cancer cell lines (IC determination).
- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to assess target affinity. highlights similar quinoline derivatives studied for enzyme interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace bromo with chloro or methoxy) and compare activity. provides a template for analyzing substituent effects in quinoline analogs.
- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes with target proteins.
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .
Q. What strategies resolve contradictions in biological data across different studies?
- Methodology :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Meta-Analysis : Compare datasets from orthogonal assays (e.g., in vitro vs. ex vivo). For example, notes discrepancies in activity reports for similar compounds due to assay sensitivity differences.
- Proteomic Profiling : Identify off-target effects using affinity pull-down/MS .
Q. How can the compound’s pharmacokinetic properties be improved for therapeutic applications?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
- Formulation Studies : Nanoencapsulation (liposomes, PLGA nanoparticles) to improve bioavailability. discusses triazole-carboxamide analogs optimized via similar strategies .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Methodology :
- Cryo-EM/XRPD : Resolve compound-target complexes at atomic resolution (see for crystallographic approaches).
- Kinetic Studies : Stopped-flow spectroscopy to measure binding/unbinding rates.
- Transcriptomics : RNA-seq to identify downstream gene regulation effects. highlights quinoline derivatives modulating inflammatory pathways via NF-κB inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
